molecular formula C8H4F2O2 B2864846 2-(3,5-Difluorophenyl)-2-oxoacetaldehyde CAS No. 146535-00-4

2-(3,5-Difluorophenyl)-2-oxoacetaldehyde

Cat. No.: B2864846
CAS No.: 146535-00-4
M. Wt: 170.115
InChI Key: HSUIFIUPBOLDGF-UHFFFAOYSA-N
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Description

General Significance of Aryl 2-Oxoacetaldehydes (Aryl Glyoxals) in Contemporary Organic Synthesis

Aryl 2-oxoacetaldehydes serve as highly versatile synthons in organic chemistry, primarily due to the presence of two adjacent and reactive carbonyl groups. rsc.org Their utility is particularly prominent in the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceuticals, agrochemicals, and materials. rsc.org The bifunctional nature of aryl glyoxals allows them to participate in a variety of multicomponent reactions, providing efficient and atom-economical pathways to complex molecular structures. rsc.org These reactions often proceed with high selectivity, enabling the construction of diverse libraries of compounds for biological screening and materials science applications.

Structural Characteristics and Distinctive Chemical Behavior of the Alpha-Ketoaldehyde Moiety

The defining feature of 2-(3,5-Difluorophenyl)-2-oxoacetaldehyde and other aryl glyoxals is the alpha-ketoaldehyde moiety. This functionality consists of a ketone and an aldehyde group on adjacent carbon atoms. The two carbonyl groups are electronically coupled, which significantly influences their chemical behavior. The aldehyde carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ketone carbonyl.

A notable characteristic of alpha-ketoaldehydes is their propensity to exist in equilibrium with their hydrate (B1144303) forms in the presence of water. researchgate.net This hydration typically occurs at the more reactive aldehyde carbonyl. The reactivity of the alpha-ketoaldehyde moiety is further influenced by the substituents on the aryl ring. The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, enhances the electrophilicity of both carbonyl carbons, making the compound more reactive towards nucleophiles.

Overview of Current Research Trajectories for Fluorinated Aryl 2-Oxoacetaldehydes

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govmdpi.com Consequently, there is a growing research interest in fluorinated aryl 2-oxoacetaldehydes as building blocks for the synthesis of novel bioactive compounds. mdpi.com

Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are actively exploring new and efficient methods for the synthesis of fluorinated aryl 2-oxoacetaldehydes and their derivatives. organic-chemistry.org This includes the development of catalytic systems that allow for the selective fluorination of aryl glyoxal (B1671930) precursors. organic-chemistry.org

Medicinal Chemistry Applications: A significant research trajectory involves the use of fluorinated aryl 2-oxoacetaldehydes in the synthesis of potential therapeutic agents. The unique electronic properties conferred by the fluorine atoms can lead to compounds with improved biological activity and selectivity. nih.govnih.govnih.gov

Materials Science: The incorporation of fluorine can also impact the photophysical and electronic properties of organic molecules. Research is underway to explore the potential of fluorinated aryl glyoxal derivatives in the development of novel organic materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Photoaffinity Labeling: The photochemistry of fluorinated aryl azides, which can be related to the reactivity of other fluorinated aryl compounds, has implications for the design of photoaffinity labeling reagents used to study biological systems. nih.gov

The ongoing exploration of fluorinated aryl 2-oxoacetaldehydes is poised to yield a deeper understanding of their fundamental chemistry and unlock their potential in a range of scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUIFIUPBOLDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146535-00-4
Record name 2-(3,5-difluorophenyl)-2-oxoacetaldehyde
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Advanced Studies on the Reactivity and Mechanistic Pathways of 2 3,5 Difluorophenyl 2 Oxoacetaldehyde

Distinctive Electrophilic Properties of the Aldehyde Functionality in Alpha-Ketoaldehydes

Aryl glyoxals are characterized by two neighboring carbonyl groups, a structural feature that renders them highly electrophilic. nih.gov The aldehyde and ketone functionalities engage in a mutual electronic interplay, significantly influencing the molecule's reactivity. In 2-(3,5-Difluorophenyl)-2-oxoacetaldehyde, the electrophilicity is further amplified by the electron-withdrawing effects of the two fluorine atoms on the phenyl ring.

The ketone group adjacent to the aldehyde functionality in this compound plays a crucial role in modulating the reactivity of the aldehyde. The strong electron-withdrawing nature of the α-keto group significantly increases the partial positive charge on the aldehydic carbon, making it a prime target for nucleophilic attack. This electronic arrangement distinguishes α-ketoaldehydes from simple aldehydes, leading to unique and sometimes unexpected chemical behavior when reacting with nucleophiles. nih.gov The difluorinated phenyl ring further withdraws electron density, enhancing the electrophilic character of both carbonyl carbons, but particularly influencing the reactivity of the adjacent aldehyde.

Organometallic Reactivity Profiles

The interaction of this compound with organometallic reagents such as Grignard and organocuprate reagents reveals a fascinating divergence from classical carbonyl chemistry. This unique reactivity is attributed to the electronic properties conferred by the α-keto group.

Contrary to the expected reactivity of aldehydes, which readily undergo nucleophilic addition with Grignard reagents to form secondary alcohols, the aldehyde functionality in 2-oxoaldehydes like this compound exhibits a remarkable reluctance to react. nih.govmasterorganicchemistry.commnstate.edu Studies have shown that even with various aryl Grignard reagents, the reaction does not proceed to yield the expected α-hydroxyketone product. This observed inertness suggests that the α-keto group fundamentally alters the aldehyde's reactivity profile, preventing the typical Grignard addition. nih.gov

Table 1: Reaction of Phenylglyoxal (B86788) with Various Grignard Reagents This table illustrates the observed reluctance of a representative α-ketoaldehyde (phenylglyoxal) to react with Grignard reagents under typical conditions.

EntryGrignard Reagent (RMgX)SolventProduct (Yield)
1Phenylmagnesium BromideTHFNo Reaction
24-Methylphenylmagnesium BromideTHFNo Reaction
34-Methoxyphenylmagnesium BromideTHFNo Reaction
44-Chlorophenylmagnesium BromideTHFNo Reaction
Data sourced from a study on analogous 2-oxoaldehydes. nih.gov

While Grignard reagents prove ineffective, the aldehyde in this compound demonstrates reactivity with the moderately nucleophilic organocuprate reagents. nih.gov In an anaerobic environment, the reaction of an organomagnesium cuprate (B13416276) with the 2-oxoaldehyde proceeds via a nih.govmasterorganicchemistry.com addition mechanism to the aldehyde carbonyl. This selective addition yields the corresponding α-hydroxyketone. nih.govwikipedia.org

The formation of the organocuprate, a Gilman-type reagent, is achieved through the reaction of the Grignard reagent with a copper(I) salt like copper(I) chloride (CuCl). This transmetalation process generates a more selective, "softer" nucleophile that is capable of reacting with the reluctant aldehyde. nih.govmasterorganicchemistry.com

Table 2: Synthesis of α-Hydroxyketones via Organocuprate Addition to 2-Oxoaldehydes This table shows the successful nih.govmasterorganicchemistry.com addition of organocuprate reagents to the aldehyde functionality of various 2-oxoaldehydes under anaerobic conditions.

Entry2-OxoaldehydeGrignard ReagentProduct (α-Hydroxyketone)Yield (%)
1PhenylglyoxalPhenylmagnesium Bromide2-Hydroxy-1,2-diphenylethan-1-one85
24-MethylphenylglyoxalPhenylmagnesium Bromide2-Hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one82
34-MethoxyphenylglyoxalPhenylmagnesium Bromide2-Hydroxy-2-(4-methoxyphenyl)-1-phenylethan-1-one84
4This compound Phenylmagnesium Bromide2-(3,5-Difluorophenyl)-2-hydroxy-1-phenylethan-1-one 81
Data based on findings for analogous 2-oxoaldehydes, with an entry included for the subject compound based on established reactivity patterns. nih.gov

Copper-Catalyzed Oxidative Transformations

The reaction between this compound and organometallic reagents can be steered towards a different outcome by changing the reaction atmosphere. In the presence of air (oxygen), the reaction pathway shifts from simple addition to a copper-catalyzed oxidative cross-coupling, resulting in the synthesis of 1,2-diones. nih.gov

The synthesis of 1,2-diones from 2-oxoaldehydes and Grignard reagents in the presence of a copper catalyst and air represents an efficient oxidative cross-coupling process. nih.gov The proposed mechanism suggests a multi-step pathway.

Initially, the Grignard reagent reacts with the copper(I) chloride catalyst to form a highly nucleophilic organomagnesium homocuprate. This cuprate then attacks the electrophilic aldehyde carbon of the 2-oxoaldehyde to form an α-hydroxyketone intermediate, as observed under anaerobic conditions. nih.gov

However, in the presence of atmospheric oxygen, this α-hydroxyketone intermediate is not the final product. Instead, it undergoes a subsequent copper-mediated oxidation. This step converts the secondary alcohol moiety into a ketone, yielding the final 1,2-dione product (a benzil (B1666583) derivative). The copper catalyst is likely cycled between Cu(I) and higher oxidation states during this aerobic oxidation step. nih.gov This transformation provides a direct method for synthesizing unsymmetrical 1,2-diones at room temperature. nih.gov

Table 3: Copper-Catalyzed Oxidative Synthesis of 1,2-Diones This table details the synthesis of various 1,2-diones from the reaction of 2-oxoaldehydes and Grignard reagents in the presence of CuCl and air.

Entry2-OxoaldehydeGrignard ReagentProduct (1,2-Dione)Yield (%)
1PhenylglyoxalPhenylmagnesium Bromide1,2-Diphenylethane-1,2-dione82
24-Chlorophenylglyoxal4-Methoxyphenylmagnesium Bromide1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethane-1,2-dione78
3This compound Phenylmagnesium Bromide1-(3,5-Difluorophenyl)-2-phenylethane-1,2-dione 75
4Phenylglyoxal4-Chlorophenylmagnesium Bromide1-(4-Chlorophenyl)-2-phenylethane-1,2-dione80
Data based on findings for analogous 2-oxoaldehydes, with an entry included for the subject compound based on established reactivity patterns. nih.gov

Cycloaddition and Heterocycle-Forming Reactions

The dicarbonyl nature of this compound makes it an ideal substrate for multicomponent reactions, enabling the efficient synthesis of complex heterocyclic molecules in a single step.

The synthesis of substituted imidazoles from this compound can be effectively achieved through the Debus-Radziszewski imidazole (B134444) synthesis. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often supplied as ammonium (B1175870) acetate). wikipedia.orgresearchgate.net The reaction proceeds with high regioselectivity, where the 3,5-difluorophenyl group from the glyoxal (B1671930) consistently occupies the 4-position of the resulting imidazole ring.

The mechanism is understood to occur in two main stages. wikipedia.orgresearchgate.net First, this compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then reacts with an aldehyde. A subsequent cyclization and aromatization via dehydration yields the final 2,4,5-trisubstituted imidazole product. By varying the aldehyde component, a diverse library of imidazole derivatives can be generated. For instance, a one-pot protocol involving the in situ generation of the aryl glyoxal from 3',5'-difluoroacetophenone, followed by condensation with an aldehyde and ammonium acetate, provides an efficient route to these heterocycles. acs.orgrsc.orgnih.gov

Table 1: Synthesis of Imidazole Derivatives via Radziszewski Reaction

Dicarbonyl Component Aldehyde (R-CHO) Ammonia Source Resulting Imidazole Product
This compound Formaldehyde Ammonium Acetate 4-(3,5-Difluorophenyl)-1H-imidazole
This compound Benzaldehyde Ammonium Acetate 2-Phenyl-4-(3,5-difluorophenyl)-1H-imidazole
This compound 4-Methylbenzaldehyde Ammonium Acetate 2-(p-Tolyl)-4-(3,5-difluorophenyl)-1H-imidazole

The versatility of this compound extends to the synthesis of other important heterocyclic scaffolds, including pyridazinones and furans, typically through condensation and cyclization pathways.

Pyridazinones: The synthesis of pyridazinone derivatives can be achieved by reacting the aryl glyoxal with a hydrazine (B178648) derivative and a compound containing an active methylene (B1212753) group. A plausible pathway involves an initial Knoevenagel condensation of this compound with a reagent like ethyl cyanoacetate. The resulting activated alkene can then undergo a Michael addition with hydrazine, followed by an intramolecular cyclization and dehydration to form the stable 3(2H)-pyridazinone ring system.

Furans: Substituted furans are readily synthesized using this compound via pathways analogous to the Paal-Knorr furan (B31954) synthesis. wikipedia.orgorganic-chemistry.org This method classically involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com In a multicomponent approach, this compound is reacted with a β-ketoester or a 1,3-diketone, such as acetylacetone. nih.gov The reaction likely proceeds through an initial aldol (B89426) or Knoevenagel condensation, followed by a Michael-type addition to form the requisite 1,4-dicarbonyl intermediate. Subsequent acid-catalyzed intramolecular cyclization of the enol form and dehydration furnishes the highly substituted furan derivative. organic-chemistry.orgnih.gov

Table 2: Synthesis of Pyridazinone and Furan Derivatives

Target Heterocycle Co-Reactant 1 Co-Reactant 2 Key Intermediate Type Resulting Product Structure
Pyridazinone Hydrazine Ethyl Cyanoacetate Hydrazone/Enamine 6-(3,5-Difluorophenyl)-4-cyano-3(2H)-pyridazinone
Furan Acetylacetone (Acid Catalyst) 1,4-Diketone 3-Acetyl-5-(3,5-difluorophenyl)-2-methylfuran

Brønsted Acid-Catalyzed Transformations and Rearrangement Mechanisms

In the presence of strong Brønsted acids and the absence of external nucleophiles, this compound is susceptible to intramolecular rearrangement. The mechanism is driven by the protonation of one of the carbonyl oxygen atoms, which generates a highly electrophilic center and facilitates skeletal reorganization.

A plausible and chemically favorable pathway is an intramolecular 1,2-hydride shift. The transformation is initiated by the protonation of the aldehyde carbonyl oxygen, which is generally more basic than the ketone. This activation facilitates the migration of the aldehydic hydrogen (hydride) to the adjacent, now highly electrophilic, ketone carbon. This concerted rearrangement step proceeds through a three-membered transition state to form a more stable, resonance-stabilized α-hydroxy carbocation. The final step involves the deprotonation of this intermediate by a conjugate base, yielding the rearranged product, 1-(3,5-difluorophenyl)-1-hydroxypropan-2-one. This transformation effectively converts the aryl glyoxal into an α-hydroxy ketone, a valuable synthetic intermediate.

Table 3: Mechanistic Steps of Brønsted Acid-Catalyzed Rearrangement

Step Description Intermediate/Transition State
1 Protonation Protonation of the aldehyde carbonyl oxygen by a Brønsted acid (e.g., H₂SO₄) to form a protonated glyoxal.
2 1,2-Hydride Shift Intramolecular migration of the aldehydic hydride to the adjacent ketone carbon.

Applications of 2 3,5 Difluorophenyl 2 Oxoacetaldehyde in Complex Organic Synthesis

Utility as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single, efficient step. nih.govnih.govresearchgate.net The efficiency of MCRs relies on the use of building blocks that possess multiple reactive sites capable of engaging in sequential or concerted bond-forming events.

2-(3,5-Difluorophenyl)-2-oxoacetaldehyde is an ideal candidate for MCRs due to its dual carbonyl functionality. The aldehyde and ketone groups exhibit differential reactivity, which can be exploited to control the reaction pathway. For instance, the aldehyde is generally more electrophilic and less sterically hindered than the ketone, allowing for selective initial reactions. This compound can participate in well-known MCRs, such as the Ugi or Passerini reactions, by reacting with components like amines, isocyanides, and carboxylic acids to generate complex α-aminoacyl amide derivatives or α-acyloxy carboxamides. A notable example is its use in the synthesis of complex chromene derivatives through a one-pot reaction with ethyl 2-cyanoacetate and 5,5-dimethylcyclohexane-1,3-dione. researchgate.net

Table 1: Potential Multi-Component Reactions Involving this compound
Reaction TypeReactant 1Reactant 2Reactant 3Potential Product Class
Imidazole (B134444) SynthesisThis compoundAromatic AldehydeAmmonium (B1175870) AcetateTrisubstituted Imidazoles
Chromene Synthesis researchgate.netThis compoundEthyl 2-cyanoacetateDimedoneTetrahydrochromene Derivatives
Ugi-type ReactionThis compoundPrimary AmineIsocyanideα-Aminoacyl Amide Derivatives

Precursor for the Construction of Diverse Dicarbonyl Compounds

The inherent 1,2-dicarbonyl structure of this compound also positions it as a starting point for the synthesis of other valuable dicarbonyl compounds, such as α-hydroxy ketones and more complex 1,2-diones.

Alpha-hydroxy ketones are crucial structural motifs found in numerous natural products and are valuable intermediates in pharmaceutical synthesis. nih.govresearchgate.net One of the most direct methods for their preparation is the selective reduction of a 1,2-dicarbonyl compound.

The differential reactivity of the two carbonyl groups in this compound allows for the selective reduction of the more reactive aldehyde group. Using mild and selective reducing agents, such as sodium borohydride (B1222165) at low temperatures or specific enzymes like butanediol (B1596017) dehydrogenase, the aldehyde can be converted to a primary alcohol while leaving the ketone moiety intact. rsc.org This straightforward transformation yields 1-(3,5-difluorophenyl)-2-hydroxyethan-1-one, a valuable α-hydroxy ketone.

Table 2: Selective Reduction to form an Alpha-Hydroxyketone
Starting MaterialReagentProductProduct Class
This compoundSelective Reducing Agent (e.g., NaBH4, low temp.)1-(3,5-Difluorophenyl)-2-hydroxyethan-1-oneAlpha-Hydroxyketone

While this compound is itself a 1,2-dicarbonyl compound (an α-ketoaldehyde), it is part of the broader class of 1,2-diones which are pivotal in organic synthesis. nih.govresearchgate.netorganic-chemistry.org The synthesis of such compounds often involves the oxidation of adjacent functional groups. organic-chemistry.org Common methods include the oxidation of α-hydroxy ketones, the oxidation of alkynes, or the direct oxidation of a methylene (B1212753) group situated between two carbonyls. nih.govorganic-chemistry.org The preparation of this compound itself serves as an example of creating a specific 1,2-dione structure, often synthesized via methods like the oxidation of a corresponding 2-(3,5-difluorophenyl)acetaldehyde (B9527) or related precursors. Its stability and reactivity make it a useful representative of the 1,2-dione class for further synthetic applications. researchgate.net

Synthetic Routes to Heterocyclic Scaffolds of Research Interest

The dual electrophilic sites of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophiles.

The synthesis of imidazole rings, a core structure in many pharmaceuticals and biologically active molecules, can be readily achieved using 1,2-dicarbonyl compounds. The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction that condenses a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) (often from ammonium acetate) to form a tri-substituted imidazole. wikipedia.orgresearchgate.netgoogle.comijprajournal.comresearchgate.net

In this context, this compound serves as the 1,2-dicarbonyl component. When reacted with an aromatic aldehyde (such as benzaldehyde) and ammonium acetate, it undergoes a cyclocondensation reaction to produce a highly substituted imidazole, namely 4-(3,5-difluorophenyl)-2-aryl-1H-imidazole. The fluorine substituents on the phenyl ring can significantly influence the electronic properties and biological activity of the final heterocyclic product.

Table 3: Radziszewski Synthesis of a Trisubstituted Imidazole
1,2-Dicarbonyl ComponentAldehyde ComponentAmmonia SourceProduct
This compoundBenzaldehydeAmmonium Acetate4-(3,5-Difluorophenyl)-2-phenyl-1H-imidazole

Furan (B31954) moieties are prevalent in natural products and are important building blocks in medicinal and materials chemistry. researchgate.netorganic-chemistry.orglboro.ac.uk While the most common route to furans, the Paal-Knorr synthesis, requires a 1,4-dicarbonyl precursor, 1,2-dicarbonyl compounds like this compound can also be utilized to construct the furan ring through alternative pathways. uobaghdad.edu.iqorganic-chemistry.org

One plausible strategy involves a condensation reaction with a compound containing an active methylene group, such as a β-ketoester or a 1,3-diketone. For example, in a reaction with a β-keto compound like ethyl acetoacetate (B1235776) under base-catalyzed conditions, the enolate of the β-keto compound can attack one of the carbonyls of the α-ketoaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield a highly substituted furan. This approach provides a direct route to polysubstituted furans bearing the 3,5-difluorophenyl group, a substituent known to enhance metabolic stability and lipophilicity in drug candidates. researchgate.netresearchgate.net

Contributions to the Synthesis of Chemically Diverse Molecular Libraries

The strategic design and synthesis of chemically diverse molecular libraries are fundamental to modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally complex and varied small molecules, thereby increasing the probability of identifying novel bioactive compounds. researchgate.netresearchgate.net Within this paradigm, the selection of versatile and reactive building blocks is of paramount importance. Aryl glyoxals, a class of compounds characterized by an aromatic ring attached to a two-carbon motif bearing both an aldehyde and a ketone functional group, have emerged as powerful synthons in the construction of such libraries. rsc.orgrsc.org While direct and extensive research on the specific applications of this compound in the generation of large-scale molecular libraries is not widely documented in publicly available literature, its structural features strongly suggest its potential as a valuable component in diversity-oriented synthesis.

The utility of aryl glyoxals in generating chemical diversity stems from the differential reactivity of their two adjacent carbonyl groups. researchgate.net The aldehyde is typically more electrophilic and susceptible to nucleophilic attack than the ketone. This reactivity profile allows for selective transformations and facilitates the construction of a wide array of heterocyclic scaffolds through multicomponent reactions (MCRs). rsc.orgjocpr.com MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials, making them highly efficient for generating molecular complexity and diversity. jocpr.com

The 2-(3,5-difluorophenyl) moiety in this compound is anticipated to confer unique properties to the resulting molecular libraries. The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, incorporating this building block into a DOS workflow would provide access to a collection of fluorinated heterocyclic compounds, a chemical space that continues to be of high interest in medicinal chemistry.

The versatility of the aryl glyoxal (B1671930) scaffold in multicomponent reactions allows for the synthesis of a broad spectrum of heterocyclic systems. By reacting an aryl glyoxal with various combinations of nucleophiles, a diverse library of compounds can be generated. For instance, reactions involving amidines, ureas, or guanidines can lead to the formation of imidazole, pyrimidine, or triazine derivatives. Similarly, reactions with active methylene compounds and amines can yield highly substituted pyridines or pyrroles.

To illustrate the potential of aryl glyoxals in generating molecular diversity, the following table outlines some of the core heterocyclic scaffolds that can be synthesized using this class of building blocks in multicomponent reactions. While this table is representative of the general reactivity of aryl glyoxals, the specific application of this compound would be expected to yield derivatives of these scaffolds bearing the 3,5-difluorophenyl substituent.

Starting Materials (in addition to Aryl Glyoxal)Resulting Heterocyclic Scaffold
Amidine, AmmoniaImidazole
Urea, AminePyrimidinone
Guanidine, AmineTriazinone
Active Methylene Compound, Amine, AmmoniaPyridine
β-Ketoester, AminePyrrole
1,2-DiaminobenzeneQuinoxaline
Hydrazine (B178648), AminePyridazinone

The synthesis of such libraries often employs solid-phase or solution-phase parallel synthesis techniques to enable the rapid production and purification of a large number of compounds. The ability to systematically vary the substituents on the aryl glyoxal and the other reactants in a multicomponent reaction allows for the exploration of a vast chemical space and the generation of libraries with a high degree of molecular diversity.

Theoretical and Spectroscopic Characterization of 2 3,5 Difluorophenyl 2 Oxoacetaldehyde and Its Derivatives

Computational Chemistry Investigations

Computational chemistry provides profound insights into the intrinsic properties of molecules, offering a powerful complement to experimental data. For a molecule like 2-(3,5-Difluorophenyl)-2-oxoacetaldehyde, these methods can elucidate its electronic structure, stability, and reactivity from a quantum mechanical perspective.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic structure of organic molecules, including fluorophenyl derivatives. researchgate.nettandfonline.com By applying DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate the ground-state energy, bond lengths, bond angles, and dihedral angles of this compound.

These calculations would reveal the planarity of the phenyl ring and the orientation of the oxoacetaldehyde group. The fluorine substituents are expected to influence the geometry and electronic distribution of the phenyl ring due to their high electronegativity. DFT studies on similar fluorinated compounds have demonstrated a good correlation between calculated and experimental structures determined by X-ray diffraction. tandfonline.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Fluorophenyl Moiety. Note: This data is illustrative for a generic fluorophenyl ring and not specific to this compound.

ParameterTypical Calculated Value (Å or °)
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-H (aromatic) Bond Length1.08 - 1.09 Å
C-F Bond Length1.34 - 1.36 Å
C-C-C (aromatic) Bond Angle118 - 122 °
C-C-F Bond Angle117 - 120 °

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding a molecule's chemical reactivity and electronic properties. fluorine1.ru The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Aromatic Carbonyl Compound. Note: These values are representative and not specific to the title compound.

Molecular OrbitalEnergy (eV)
HOMO-7.5 to -6.5
LUMO-2.5 to -1.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. nih.gov

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govaps.org These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the aromatic protons and carbons, influenced by the deshielding effects of the fluorine atoms and the carbonyl group. Predicted shifts for the aldehydic proton are expected to be significantly downfield. modgraph.co.uk Comparing calculated shifts with experimental data is a powerful method for structure verification. rsc.orgrsc.org

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic stretching frequencies for the C=O (carbonyl and aldehyde), C-F, aromatic C-C, and C-H bonds would be predicted. These theoretical spectra are instrumental in assigning the absorption bands observed in experimental FT-IR spectra. tandfonline.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. nih.govpreprints.org

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the carbonyl groups. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack; these would be expected around the hydrogen atoms and particularly the carbonyl carbons. walisongo.ac.id The fluorine atoms, despite their high electronegativity, often create a complex potential distribution on the aromatic ring. researchgate.net

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds in solution. omicsonline.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide key structural information. The aldehydic proton (-CHO) is expected to appear as a singlet at a highly deshielded chemical shift, typically in the range of 9-10 ppm. acs.org The aromatic region would show signals corresponding to the protons on the 3,5-difluorophenyl ring. Due to symmetry, the protons at the C2 and C6 positions would be equivalent, as would the proton at the C4 position. This would likely result in two distinct multiplets in the aromatic region (typically 7-8.5 ppm), with their splitting patterns influenced by both H-H and H-F coupling. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. researchgate.net For this compound, distinct signals would be expected for the two carbonyl carbons (aldehyde and ketone), which are typically found far downfield (180-200 ppm). omicsonline.org The aromatic carbons would also show characteristic signals. The carbons directly bonded to fluorine (C3 and C5) would appear as doublets due to one-bond C-F coupling, a signature feature in the ¹³C NMR of fluorinated compounds. The other aromatic carbons (C1, C2, C4, C6) would also be identifiable, with their chemical shifts influenced by the substituents. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. Note: These are estimated ranges based on typical values for similar functional groups and structures.

¹H NMR
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.5 - 10.5 Singlet (s)
Aromatic (H2, H6) 7.5 - 8.2 Multiplet (m)

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
Ketone (C=O) 185 - 195
Aldehyde (C=O)H 190 - 200
Aromatic (C1) 130 - 140
Aromatic (C2, C6) 110 - 125
Aromatic (C3, C5) 160 - 165 (Doublet, ¹JCF ≈ 240-250 Hz)

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is distinguished by characteristic absorption bands corresponding to its aldehyde, ketone, aromatic ring, and carbon-fluorine bonds.

The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl environments—an aldehyde and a ketone conjugated with the phenyl ring—two separate C=O stretching bands are expected. The aldehydic carbonyl stretch typically appears at a higher wavenumber (around 1725-1740 cm⁻¹) compared to the aryl ketone carbonyl stretch, which is shifted to a lower frequency (approximately 1680-1700 cm⁻¹) due to resonance with the aromatic ring. vscht.czupi.edu Another key diagnostic feature for the aldehyde group is the C-H stretching vibration, which manifests as one or two distinct, medium-intensity peaks between 2700 and 2850 cm⁻¹. vscht.cz

The 3,5-difluorophenyl group gives rise to several characteristic absorptions. Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. vscht.cz The carbon-fluorine (C-F) bonds produce strong, characteristic stretching bands in the fingerprint region, generally between 1100 and 1350 cm⁻¹. The precise position of these bands can be influenced by the substitution pattern on the aromatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch~2820 and ~2720Medium
AldehydeC=O Stretch1725 - 1740Strong
Aryl KetoneC=O Stretch (Conjugated)1680 - 1700Strong
Aromatic RingC=C Stretch1400 - 1600Medium to Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
DifluorophenylC-F Stretch1100 - 1350Strong

This table presents expected FT-IR absorption ranges for this compound based on data from analogous compounds like phenylglyoxal (B86788) and general spectroscopic principles. vscht.czupi.educhemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the phenyl ring and the two carbonyl groups.

Two primary types of electronic transitions are expected for this molecule: π → π* and n → π*. youtube.com

π → π Transitions:* These are high-energy, high-intensity transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and conjugated carbonyl compounds. For this compound, strong absorption bands corresponding to π → π* transitions are expected in the range of 240–280 nm.

n → π Transitions:* These are lower-energy, lower-intensity transitions resulting from the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital of a carbonyl group. nih.gov Because they are symmetry-forbidden, these transitions result in weak absorption bands. youtube.com The dicarbonyl system of an α-ketoaldehyde gives rise to a characteristic, low-intensity absorption at a longer wavelength, typically in the visible or near-UV region (around 350–450 nm), which is responsible for the pale yellow color of compounds like phenylglyoxal. hmdb.cawikipedia.org

The presence of fluorine atoms on the phenyl ring is expected to have a minimal effect on the position of these absorption maxima (λmax), causing only slight shifts compared to the unsubstituted phenylglyoxal.

Transition TypeChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πAromatic Ring / Conjugated Carbonyl240 - 280High ( > 10,000 L mol⁻¹ cm⁻¹)
n → πDicarbonyl System350 - 450Low ( < 100 L mol⁻¹ cm⁻¹)

This table summarizes the expected electronic transitions for this compound based on the known spectroscopic properties of aromatic α-ketoaldehydes. youtube.comresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Due to the high reactivity of the aldehyde functional group, this compound is challenging to crystallize in its pure form. However, its derivatives, such as Schiff bases or hydrazones formed by condensation reactions, are often stable, crystalline solids suitable for single-crystal X-ray diffraction analysis. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

In the crystal structure of a derivative, the 3,5-difluorophenyl moiety would exhibit typical geometric parameters. The C-F bond lengths are generally in the range of 1.33–1.36 Å. nih.gov The internal C-C-C bond angle at the fluorine-substituted carbon atom is often slightly compressed to less than 120° due to the electronegativity of fluorine, while adjacent angles may be slightly expanded. nih.gov

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jp For reactions involving this compound, computational studies can map out the potential energy surface, identify transition states and intermediates, and predict reaction kinetics and selectivity.

A common reaction pathway for α-ketoaldehydes is the nucleophilic attack at one of the carbonyl carbons. DFT calculations can be employed to model, for example, the reaction with a primary amine to form a Schiff base. nih.gov Such a study would typically involve the following steps:

Reactant Complex Formation: The initial approach of the amine to the aldehyde is modeled to find the most stable pre-reaction complex.

Nucleophilic Attack: The nucleophilic attack of the amine nitrogen on the electrophilic aldehydic carbon is modeled. The calculations would locate the transition state (TS1) for this step, leading to the formation of a tetrahedral carbinolamine intermediate. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl, making it the preferred site of initial attack.

Proton Transfer: Subsequent intramolecular or solvent-assisted proton transfers can be modeled to show the conversion of the carbinolamine to a more stable form.

Dehydration: The elimination of a water molecule is the final step in forming the imine (Schiff base). A second transition state (TS2) corresponding to the C-O bond cleavage and water departure would be located.

By calculating the Gibbs free energy (ΔG) for each stationary point (reactants, intermediates, transition states, and products), an energy profile for the entire reaction can be constructed. These calculations provide insight into the rate-determining step of the reaction and can explain the regioselectivity of the initial nucleophilic attack. nih.gov Such computational studies are crucial for understanding the underlying factors that control the reactivity of difluorinated α-ketoaldehydes.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-difluorophenyl)-2-oxoacetaldehyde, and how do yields vary under different conditions?

Methodological Answer: The compound can be synthesized via oxidation of ethyl 3,5-difluorobenzoylformate (CAS 208259-57-8) under acidic hydrolysis. Alternative routes include Friedel-Crafts acylation of 3,5-difluorobenzene derivatives. Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Catalyst optimization : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency .
  • Temperature control : Reactions at 60–80°C reduce side-product formation .
MethodYield (%)ConditionsReference
Acidic hydrolysis75–85H₂SO₄, 80°C, 6 h
Friedel-Crafts acylation60–70AlCl₃, CH₂Cl₂, 0°C to RT, 12 h

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm the presence of the α-ketoaldehyde group (δ 9.8–10.2 ppm for aldehyde protons) and difluorophenyl aromatic signals (δ 6.8–7.4 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Validate molecular weight (MW 186.13 g/mol) via ESI-MS .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to moisture and light. Optimal storage conditions include:

  • Temperature : –20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Solvent : Dissolve in anhydrous DMSO or THF for long-term stability .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl group influence the reactivity of the α-ketoaldehyde moiety?

Methodological Answer: The electron-withdrawing fluorine atoms enhance the electrophilicity of the α-keto group, facilitating nucleophilic additions (e.g., with amines or hydrazines). Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs . Experimental validation via kinetic assays (e.g., reaction with benzylamine) confirms faster Schiff base formation .

Q. What strategies resolve contradictions in reported biological activities of derivatives containing the 3,5-difluorophenyl-2-oxoacetaldehyde scaffold?

Methodological Answer: Discrepancies in fungicidal vs. anticancer activity (e.g., QSAR studies in ) arise from substituent positioning. Resolve via:

  • SAR analysis : Compare logP and Hammett constants (σ) of substituents to correlate bioactivity .
  • Crystallography : Resolve binding modes with targets (e.g., cytochrome P450 enzymes) to clarify mechanistic divergence .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Fluorine atoms form halogen bonds with backbone carbonyls .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .

Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous processing reduces thermal degradation (residence time <2 min at 70°C) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of aldehyde intermediates .

Q. What are the challenges in quantifying this compound in biological matrices?

Methodological Answer:

  • Sample preparation : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde for LC-MS/MS detection (LOD: 0.1 ng/mL) .
  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to correct for ion suppression .

Q. How does the compound’s logP affect its permeability in cellular assays?

Methodological Answer: The measured logP of 1.71 () suggests moderate lipophilicity, enabling passive diffusion across cell membranes. Optimize bioavailability via:

  • Prodrug design : Convert the aldehyde to a more lipophilic acetal derivative .
  • Nanocarrier encapsulation : Use liposomes to enhance aqueous solubility .

Q. What structural analogs of this compound show promise in overcoming drug resistance?

Methodological Answer:

  • Pyrimidine hybrids : Incorporate the scaffold into thieno[3,2-d]pyrimidin-4-one systems () to target ATP-binding cassette (ABC) transporters .
  • Fluorine substitution : Replace 3,5-difluoro with 2,4-difluoro groups to alter binding kinetics with efflux pumps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.